

2'-Fluorobiphenyl-4-carbaldehyde chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B1300064

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An In-depth Technical Guide to 2'-Fluorobiphenyl-4-carbaldehyde

This technical guide provides a comprehensive overview of **2'-Fluorobiphenyl-4-carbaldehyde**, including its chemical structure, IUPAC name, physicochemical properties, a representative synthesis protocol, and its relevance in research and development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Structure and IUPAC Name

2'-Fluorobiphenyl-4-carbaldehyde is an aromatic organic compound featuring a biphenyl backbone. One phenyl ring is substituted with a fluorine atom at the 2' position, and the other is substituted with a formyl (aldehyde) group at the 4 position.

- IUPAC Name: 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
- Synonyms: 2'-Fluorobiphenyl-4-carboxaldehyde
- CAS Number: 57592-42-4[1]
- Molecular Formula: C₁₃H₉FO[1]

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- Chemical Structure:  (Note: This is a placeholder for the actual chemical structure image.)

Physicochemical and Spectral Data

The key quantitative data for **2'-Fluorobiphenyl-4-carbaldehyde** are summarized in the table below. It is important to note that some data are predicted, and experimental values may vary.

Property	Value	Reference(s)
Molecular Weight	200.21 g/mol	[1][2]
Melting Point	27-31 °C	[2]
Boiling Point	315.8 ± 30.0 °C (Predicted)	[2]
Density	1.173 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	>230 °C	[2][3]

Spectral Analysis

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for **2'-Fluorobiphenyl-4-carbaldehyde** are not readily available in the public domain. However, analysis of related compounds can provide expected spectral features:

- ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) and a characteristic singlet for the aldehyde proton at a downfield shift (approx. 9.9-10.1 ppm).
- ¹³C NMR: The spectrum would display signals for aromatic carbons, with the carbon of the aldehyde group appearing significantly downfield (approx. 190-193 ppm). Carbon atoms bonded to fluorine will show coupling (C-F coupling).

- IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the aldehyde (approx. 1700 cm^{-1}) and C-F stretching vibrations.

Synthesis of 2'-Fluorobiphenyl-4-carbaldehyde

2'-Fluorobiphenyl-4-carbaldehyde is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[4][5]} This reaction creates the biphenyl structure by forming a carbon-carbon bond between an aryl halide and an arylboronic acid.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of **2'-Fluorobiphenyl-4-carbaldehyde** from 4-bromobenzaldehyde and (2-fluorophenyl)boronic acid.^{[6][7]}

Materials:

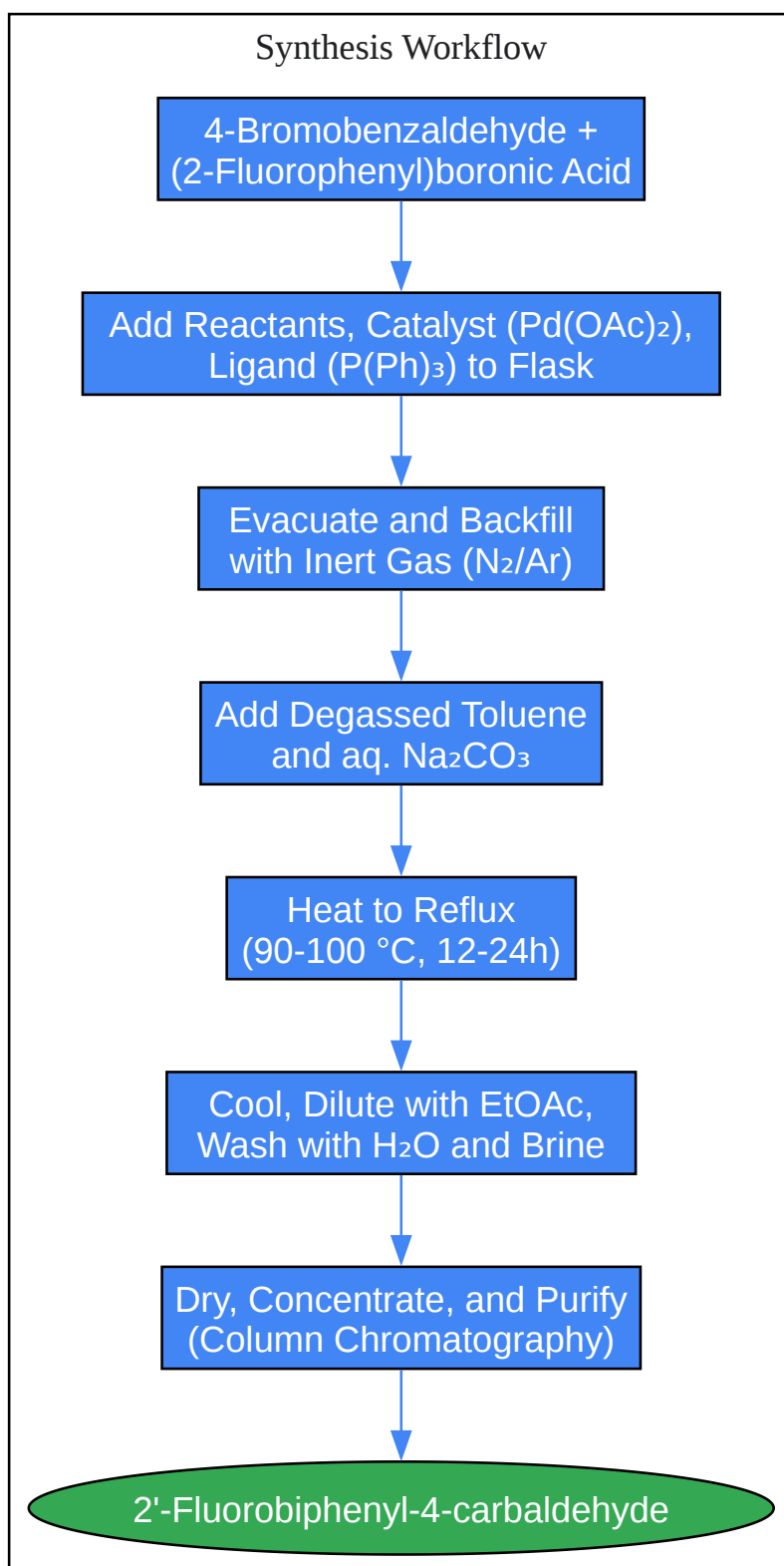
- 4-bromobenzaldehyde
- (2-fluorophenyl)boronic acid
- Palladium(II) acetate [$\text{Pd}(\text{OAc})_2$]
- Triphenylphosphine [$\text{P}(\text{Ph})_3$]
- Sodium carbonate (Na_2CO_3)
- Toluene
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent and Base Addition:** Add degassed toluene and a 2 M aqueous solution of sodium carbonate (2.0 eq).
- **Reaction Execution:** Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure **2'-Fluorobiphenyl-4-carbaldehyde**.

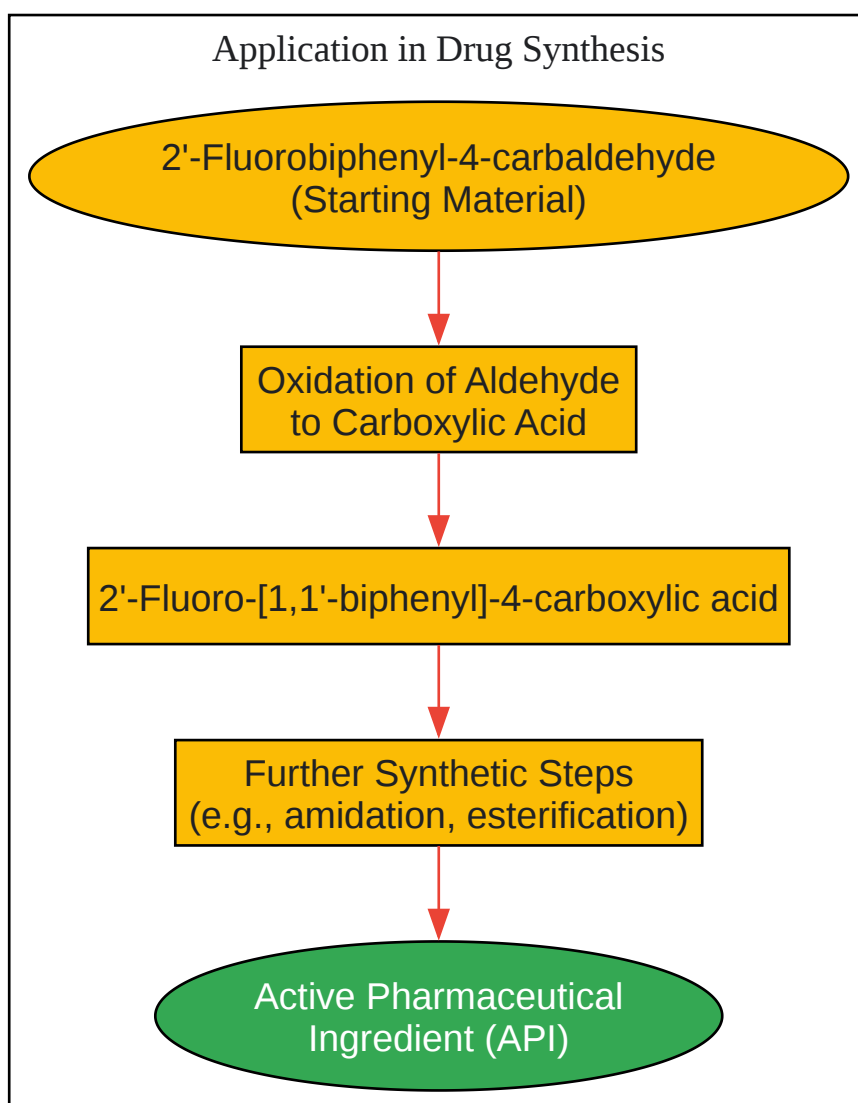
Experimental Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of the synthesis and a potential application pathway for **2'-Fluorobiphenyl-4-carbaldehyde**.



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Caption: Suzuki-Miyaura synthesis workflow for **2'-Fluorobiphenyl-4-carbaldehyde**.



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Caption: Logical pathway from **2'-Fluorobiphenyl-4-carbaldehyde** to an API.

Applications in Research and Drug Development

2'-Fluorobiphenyl-4-carbaldehyde serves as a valuable building block in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, making it a desirable moiety in drug design.[8] The aldehyde group is a versatile functional handle that can be readily converted into other groups, such as carboxylic acids, alcohols, or amines, allowing for the construction of more complex molecular architectures.

Specifically, this compound is a key intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. For example, it can be a precursor in the synthesis of derivatives of flurbiprofen.[2] Its structural motif is found in various compounds investigated for applications in medicinal chemistry and materials science.

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